Scientific Field: Organic Chemistry
Summary of the Application: 1,4-Bis(decyloxy)benzene is used as an intermediate in the synthesis of aromatic polyazomethines . Aromatic polyazomethines are a class of polymers known for their high thermal stability and strong intermolecular forces .
Results or Outcomes: It is mentioned that the use of 1,4-bis(decyloxy)benzene leads to improved stability of the resulting aromatic polyazomethines .
Scientific Field: Polymer Chemistry
Summary of the Application: 1,4-Bis(decyloxy)benzene is used as a monomer in the synthesis of siloxane-based side-chain liquid crystal elastomers . These elastomers combine the orientation properties of liquid crystals with the elasticity of polymer networks, creating a hybrid material .
Methods of Application or Experimental Procedures: The elastomers are synthesized using a mesogenic monomer, allyl 4-((4-(decyloxy)benzoyl)oxy)benzoate, and different cross-linkers through a hydrosilylation reaction . The reaction is facilitated by a platinum catalyst .
Results or Outcomes: The elastomers containing an alkyl- and azo-based cross-linker displayed better properties compared to the other two having a phenyl- and biphenyl-based cross-linker respectively . The thermal stability, photophysical properties, swelling behavior, and actuation properties of the elastomers were examined .
Scientific Field: Material Science
Summary of the Application: 1,4-Bis(decyloxy)benzene, when synthesized into 1,4-bis(alkynyl)benzenes, are promising candidates for use in electroluminescent materials .
1,4-Bis(decyloxy)benzene is an organic compound with the molecular formula . This compound features a benzene ring substituted at the 1 and 4 positions with decyloxy groups, which are long-chain alkoxy groups derived from decanol. It is recognized for its liquid crystalline properties, making it valuable in materials science and organic electronics. The presence of long alkyl chains enhances its hydrophobicity and flexibility, contributing to its unique phase behavior in liquid crystal applications .
Currently, there's no documented information on the specific mechanism of action of 1,4-Bis(decyloxy)benzene in biological systems.
1,4-Bis(decyloxy)benzene primarily undergoes substitution reactions due to the electron-rich nature of the aromatic ring. Common reactions include:
1,4-Bis(decyloxy)benzene can be synthesized through several methods:
1,4-Bis(decyloxy)benzene has several notable applications:
The interaction studies of 1,4-Bis(decyloxy)benzene focus on its physical properties and potential interactions with other molecules in solution or solid-state forms. Its ability to form liquid crystalline phases suggests that it may interact favorably with other liquid crystal materials or solvents, influencing their alignment and stability. Further studies could explore its interactions at the molecular level, particularly regarding charge transport in electronic applications .
Several compounds share structural similarities with 1,4-Bis(decyloxy)benzene. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,4-Bis(octyloxy)benzene | Shorter octyloxy chains | Lower melting points; less stable liquid crystalline phases |
1,4-Bis(dodecyloxy)benzene | Longer dodecyloxy chains | Higher melting points; increased viscosity |
1,4-Bis(hexadecyloxy)benzene | Even longer hexadecyloxy chains | Further increased viscosity; different processing characteristics |
Benzene, 1,4-bis(decyloxy)-2,5-diethynyl | Contains ethynyl groups | Distinct electronic properties due to ethynyl substitution |
1,4-Bis(decyloxy)benzene is unique due to its specific chain length of decyloxy groups that provide an optimal balance between flexibility and rigidity. This balance is crucial for forming stable liquid crystalline phases suitable for various applications in electronics and materials science.